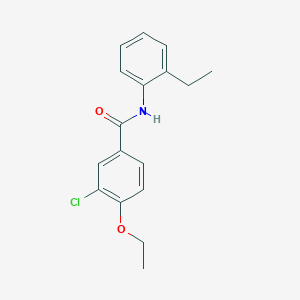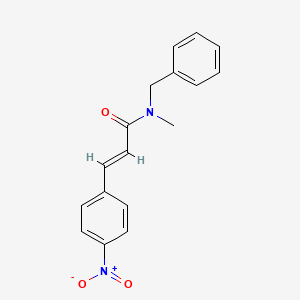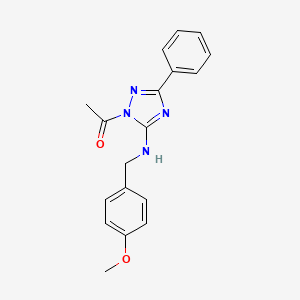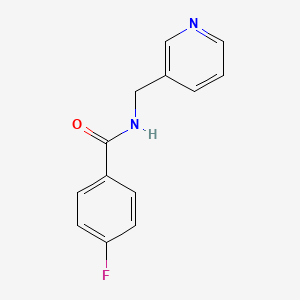![molecular formula C14H12FN3OS B5871090 2-fluoro-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5871090.png)
2-fluoro-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-fluoro-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide, also known as compound 1, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has been synthesized using a multistep process.
作用机制
The mechanism of action of 2-fluoro-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide 1 is not fully understood. However, it has been proposed that it may act by inhibiting the activity of certain enzymes, such as COX-2 and HDACs, which are involved in inflammation and cancer progression. It may also activate certain signaling pathways, such as the MAPK and PI3K/Akt pathways, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects
Compound 1 has been shown to have several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages. It has also been shown to inhibit the activity of COX-2, an enzyme involved in inflammation. In addition, it has been shown to induce cell cycle arrest and apoptosis in cancer cells.
实验室实验的优点和局限性
One advantage of using 2-fluoro-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide 1 in lab experiments is that it has shown promising results in inhibiting the growth of cancer cells and reducing inflammation. Additionally, it has been shown to have low toxicity in vitro. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.
未来方向
There are several future directions for the research of 2-fluoro-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide 1. One direction is to further investigate its mechanism of action and identify its molecular targets. This may help to optimize its therapeutic potential and identify potential drug targets. Another direction is to investigate its efficacy in animal models of cancer and inflammation. This may help to determine its potential as a therapeutic agent in vivo. Finally, it may be useful to investigate its potential as a lead 2-fluoro-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide for the development of new anti-cancer and anti-inflammatory drugs.
Conclusion
In conclusion, 2-fluoro-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide 1 is a novel small molecule that has shown promising results in inhibiting the growth of cancer cells and reducing inflammation. Its mechanism of action is not fully understood, but it has been proposed to act by inhibiting the activity of certain enzymes and activating certain signaling pathways. Further research is needed to optimize its therapeutic potential and identify its molecular targets.
合成方法
The synthesis of 2-fluoro-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide 1 involves a multistep process that starts with the reaction of 2-fluoroaniline with 2-bromo-4-chlorobenzoyl chloride to form 2-fluoro-N-(2-bromo-4-chlorobenzoyl)aniline. This intermediate is then reacted with 6-methyl-2-pyridinamine to form 2-fluoro-N-{[(6-methyl-2-pyridinyl)amino]carbonyl}-4-chlorobenzamide. Finally, the 2-fluoro-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide is treated with carbon disulfide to form 2-fluoro-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide.
科学研究应用
Compound 1 has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory and anti-cancer properties. In a recent study, 2-fluoro-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide 1 was found to inhibit the growth of breast cancer cells by inducing cell cycle arrest and apoptosis. Additionally, it has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages.
属性
IUPAC Name |
2-fluoro-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN3OS/c1-9-5-4-8-12(16-9)17-14(20)18-13(19)10-6-2-3-7-11(10)15/h2-8H,1H3,(H2,16,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCUGFZHTQLIOSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=S)NC(=O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~1~-(3-chlorophenyl)-N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B5871007.png)
![4-benzyl-1-[3-(5-methyl-2-furyl)acryloyl]piperidine](/img/structure/B5871019.png)
![N,N-dimethyl-N'-[1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1,3-propanediamine](/img/structure/B5871027.png)

![N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-phenylacetamide](/img/structure/B5871037.png)

![N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5871045.png)





![N-[5-(1-azepanylsulfonyl)-2-methoxyphenyl]acetamide](/img/structure/B5871106.png)
